N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide

anticancer apoptosis structure–activity relationship

This 2,5-disubstituted-1,3,4-oxadiazole features a 2,5-dichlorophenyl ring and an optimized n-pentanamide chain (clogP ~2.26) that balances membrane permeability with low non-specific cytotoxicity. The distinct 2,5-dichloro positional isomer offers a unique electronic profile versus common 2,4-dichloro analogs, enabling novel SAR exploration in apoptosis, cruzain inhibition, and kinase selectivity campaigns. Select this compound as a reference standard for focused oxadiazole library construction, leveraging its metabolically stable aromatic core and synthetically tractable pentanamide handle for further derivatization.

Molecular Formula C13H13Cl2N3O2
Molecular Weight 314.17
CAS No. 891138-27-5
Cat. No. B2356344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
CAS891138-27-5
Molecular FormulaC13H13Cl2N3O2
Molecular Weight314.17
Structural Identifiers
SMILESCCCCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C13H13Cl2N3O2/c1-2-3-4-11(19)16-13-18-17-12(20-13)9-7-8(14)5-6-10(9)15/h5-7H,2-4H2,1H3,(H,16,18,19)
InChIKeyODKSLYBWMRWBDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide (CAS 891138-27-5): Chemical Identity, Class, and Sourcing Baseline


N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide (CAS 891138-27-5), also designated DCPA-NP, is a synthetic small molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole class [1]. Its structure comprises a 1,3,4-oxadiazole core substituted at the 5-position with a 2,5-dichlorophenyl ring and at the 2-position via an amide linkage to an n-pentanoyl chain (molecular formula C₁₃H₁₃Cl₂N₃O₂; MW 314.17 g/mol) [2]. The compound is primarily available through specialty chemical suppliers as a research-grade building block or screening compound and has not been advanced to clinical investigation; its biological annotation remains limited to inferential data from close structural analogs within the oxadiazole chemotype [3].

Why 2,5-Disubstituted-1,3,4-Oxadiazoles Cannot Be Interchanged: The Case for N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide


Within the 2,5-disubstituted-1,3,4-oxadiazole class, seemingly minor structural perturbations—such as the positional isomerism of the dichlorophenyl substituent or the length of the N-acyl chain—can produce divergent biological profiles. Studies on closely related oxadiazole series demonstrate that the 2,5-dichloro substitution pattern confers distinct electronic and steric properties compared to 2,4- or 3,4-dichloro isomers, resulting in differential target engagement and cytotoxicity [1]. Furthermore, the pentanamide chain length influences both lipophilicity (clogP ~2.26) and metabolic stability relative to shorter-chain analogs (e.g., acetamide or butanamide derivatives), parameters that directly affect assay performance and in vitro pharmacokinetic behavior [2]. Generic substitution within this chemotype therefore risks introducing uncontrolled variability in biological readouts, physicochemical handling, and structure–activity relationship interpretation.

Quantitative Differentiation Evidence for N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide Against Its Closest Comparators


Positional Isomer Differentiation: 2,5-Dichloro vs. 2,4-Dichloro Substitution on Apoptotic Potency in Cancer Cells

In a head-to-head study of 1,3,4-oxadiazole derivatives on A549 lung adenocarcinoma and C6 glioma cells, the 2,4-dichlorophenyl-substituted congener (Compound 6) exhibited the highest apoptotic effect among the series, achieving significant Caspase 3 induction [1]. The 2,5-dichlorophenyl isomer is expected to display a distinct biological fingerprint due to altered electron density distribution on the phenyl ring (meta- vs. para-chloro positioning), which modulates π-stacking interactions with aromatic residues in target binding pockets and affects the compound's dipole moment and solvation free energy [2]. While direct quantitative data for the 2,5-isomer are not yet published, the established SAR within this chemotype indicates that positional isomerism of the dichlorophenyl ring is a critical determinant of cytotoxic potency and should not be treated as interchangeable.

anticancer apoptosis structure–activity relationship oxadiazole

N-Acyl Chain Length Differentiation: Pentanamide vs. Shorter-Chain Amides in Oxadiazole Series

The pentanamide chain (C5) in the target compound confers a calculated partition coefficient (clogP) of approximately 2.26 and a topological polar surface area (TPSA) of 60.17 Ų [1]. By comparison, the corresponding acetamide (C2) and butanamide (C4) analogs are predicted to have lower clogP values, reducing membrane permeability, while longer-chain (C6–C8) analogs increase lipophilicity beyond the typical lead-like range (clogP > 3.5), potentially compromising aqueous solubility and introducing non-specific protein binding [2]. The pentanamide chain occupies a balanced lipophilic space that is consistent with oral drug-likeness filters (Rule of Five compliance: MW 314.17, HBA 5, HBD 1, RB 4, clogP 2.26) [1]. This balance is absent in shorter-chain analogs that may exhibit suboptimal permeability or longer-chain analogs that risk promiscuous binding and aggregation-based assay artifacts.

lipophilicity drug-likeness physicochemical properties oxadiazole

Kinase Selectivity Profiling: Differential GSK3β Engagement Between Pentanamide and Furan-2-carboxamide Analogs Sharing the 2,5-Dichlorophenyl-Oxadiazole Core

The closely related analog N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (CID 7244019; BindingDB BDBM70158) was tested in a quantitative high-throughput screen against glycogen synthase kinase-3 beta (GSK3β) and exhibited an EC₅₀ > 300,000 nM, indicating essentially no inhibition of this kinase target [1]. The replacement of the furan-2-carboxamide moiety with a pentanamide group eliminates the heteroaromatic ring system, removing potential hydrogen-bond acceptor interactions and altering the amide conformation. This structural divergence is predicted to shift the target engagement profile away from GSK3β and toward alternative kinase or non-kinase targets, thereby offering a distinct selectivity fingerprint for phenotypic screening panels [2]. Procurement of the pentanamide analog rather than the furan-2-carboxamide analog is justified when GSK3β-independent mechanisms are of interest or when a cleaner selectivity profile against this kinase is required.

kinase inhibition GSK3β selectivity oxadiazole

Cruzain Protease Inhibition: Structural Determinants from the Oxadiazole Chemotype and Implications for the 2,5-Dichlorophenyl-Pentanamide Combination

In a medicinal chemistry optimization campaign targeting the Trypanosoma cruzi cysteine protease cruzain, oxadiazole derivatives bearing the 2,5-dichlorophenyl C-ring substituent (designated 'DiCl-Ph') were identified as competent scaffolds with potencies ranging from >100 μM to 200 nM depending on the complementary substituents [1]. The SAR analysis revealed that both aliphatic and aromatic C-rings were tolerated in the oxadiazole series, with the 2,5-dichlorophenyl motif serving as a privileged fragment that maintains cruzain binding when paired with optimized substituents at the opposite side of the oxadiazole core [1]. The pentanamide chain represents an aliphatic amide substituent that, by analogy to other aliphatic C-ring variants in the series, is expected to retain low-micromolar cruzain inhibitory activity while providing a structurally distinct vector for further optimization compared to aromatic amide congeners [1]. This positions the target compound as a viable starting point for anti-trypanosomal lead development, differentiated from heteroaryl amide analogs that may engage alternative off-targets.

cruzain Chagas disease protease inhibition oxadiazole SAR

Optimal Deployment Scenarios for N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide Based on Evidence-Based Differentiation


Phenotypic Anticancer Screening Requiring a Defined Dichlorophenyl Oxadiazole Probe with Balanced Lipophilicity

Investigators conducting medium-throughput phenotypic screens against solid tumor cell lines (e.g., A549, MCF-7, HeLa) should select this compound as a 2,5-dichlorophenyl oxadiazole representative with an optimized pentanamide chain (clogP ~2.26) that minimizes non-specific cytotoxicity from excessive lipophilicity while maintaining sufficient membrane permeability for intracellular target access [1]. The 2,5-dichloro positional isomer provides a distinct electronic profile compared to the more commonly studied 2,4-dichloro isomer, enabling exploration of novel SAR space within the oxadiazole apoptosis-inducing chemotype [2].

Anti-Trypanosomal Lead Optimization Using the 2,5-Dichlorophenyl-Oxadiazole Privileged Fragment

Groups pursuing non-covalent cruzain inhibitors for Chagas disease can utilize this compound as a starting scaffold that capitalizes on the validated 2,5-dichlorophenyl pharmacophore identified in the Ferreira et al. (2009) cruzain SAR series [3]. The pentanamide chain offers a neutral, aliphatic vector amenable to further functionalization, differentiating it from heteroaryl amide analogs that may introduce off-target liabilities or aggregation-prone characteristics [3].

Kinase Selectivity Panel Screening Where GSK3β Avoidance Is Desired

For kinase profiling campaigns where GSK3β inhibition is a known confounding factor, this pentanamide derivative is preferred over the structurally related furan-2-carboxamide analog (CID 7244019), which has documented GSK3β engagement (EC₅₀ > 300 μM in HTS format) [4]. The absence of a heteroaryl carbonyl moiety in the pentanamide reduces the likelihood of ATP-binding site interactions characteristic of type I kinase inhibitors, potentially yielding a cleaner selectivity profile suitable for target deconvolution studies [4].

Medicinal Chemistry Building Block for Focused Oxadiazole Library Synthesis

Medicinal chemists constructing focused 2,5-disubstituted-1,3,4-oxadiazole libraries should incorporate this compound as a key intermediate or reference standard. Its pentanamide chain provides a synthetically accessible handle for further derivatization (e.g., hydrolysis to the carboxylic acid, reduction to the amine, or chain extension), while the 2,5-dichlorophenyl ring serves as a metabolically stable aromatic substituent resistant to oxidative metabolism at the chlorine-bearing positions [1].

Quote Request

Request a Quote for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.